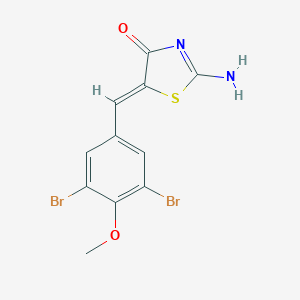![molecular formula C25H18FN5O3 B328869 4-CYANO-2-FLUORO-N'~1~-{(E)-1-[2-METHYL-1-(4-NITROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B328869.png)
4-CYANO-2-FLUORO-N'~1~-{(E)-1-[2-METHYL-1-(4-NITROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a benzohydrazide moiety. Its molecular formula is C24H17FN4O2, and it has a molecular weight of approximately 412.42 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of 4-cyano-2-fluorobenzoic acid: This can be achieved through the reaction of 4-cyanobenzoic acid with a fluorinating agent such as sulfur tetrafluoride.
Synthesis of 2-methyl-1-(4-nitrobenzyl)-1H-indole: This involves the condensation of 4-nitrobenzaldehyde with 2-methylindole in the presence of an acid catalyst.
Condensation Reaction: The final step involves the condensation of 4-cyano-2-fluorobenzoic acid hydrazide with 2-methyl-1-(4-nitrobenzyl)-1H-indole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones, acid or base catalyst.
Major Products Formed
Reduction: Formation of 4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-aminobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide.
Substitution: Formation of 4-cyano-2-(substituted)-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide.
Condensation: Formation of hydrazones with various aldehydes or ketones.
Scientific Research Applications
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. For example, its potential anticancer activity may be attributed to its ability to inhibit the function of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-2-fluorobenzoic acid
- 2-methyl-1-(4-nitrobenzyl)-1H-indole
- 4-cyano-2-fluorobenzohydrazide
Uniqueness
4-cyano-2-fluoro-N’-{(E)-[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and a promising candidate in medicinal chemistry research.
Properties
Molecular Formula |
C25H18FN5O3 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(E)-[2-methyl-1-[(4-nitrophenyl)methyl]indol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H18FN5O3/c1-16-22(14-28-29-25(32)21-11-8-18(13-27)12-23(21)26)20-4-2-3-5-24(20)30(16)15-17-6-9-19(10-7-17)31(33)34/h2-12,14H,15H2,1H3,(H,29,32)/b28-14+ |
InChI Key |
JFEJEESRKOQKSS-CCVNUDIWSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=NNC(=O)C4=C(C=C(C=C4)C#N)F |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])/C=N/NC(=O)C4=C(C=C(C=C4)C#N)F |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=NNC(=O)C4=C(C=C(C=C4)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B328786.png)
![3-[(Cyclohexyl{[5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)methyl]-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B328788.png)
![{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B328790.png)
![[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B328791.png)
![(3-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B328794.png)
![{3-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B328795.png)

![[5-(3,5-Dibromo-4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B328797.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B328799.png)
![{2-Ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B328801.png)
![4-{5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B328803.png)
![(5E)-2-amino-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B328804.png)
![1-(4-bromophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328808.png)
![1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328809.png)
